1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted at the 1-position with a 4-chloro-3-fluorophenyl group and at the 4-position with a formyl (carbaldehyde) moiety. The compound is synthesized via methods analogous to other triazole-4-carbaldehydes, typically involving azide-alkyne cycloaddition or condensation reactions .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNORKKFXGQSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 1492834-85-1) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings, synthesizing data from various studies and highlighting its possible therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 225.61 g/mol. The compound's structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅ClFN₃O |
| Molecular Weight | 225.61 g/mol |
| CAS Number | 1492834-85-1 |
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including antimicrobial, anticancer, and antifungal properties. The specific biological activities of this compound are detailed below.
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole have shown significant antiproliferative effects against various cancer cell lines.
In a study focusing on the synthesis of triazole derivatives, it was found that certain compounds exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin. The mechanism of action often involves the induction of apoptosis through pathways such as mitochondrial membrane potential disruption and DNA damage without direct intercalation into DNA .
Antimicrobial Activity
Triazole derivatives have also been noted for their antimicrobial properties. In related studies, compounds with similar structural characteristics demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of chlorine and fluorine substituents in the phenyl ring is believed to enhance their antimicrobial efficacy .
Case Studies and Research Findings
- Antiproliferative Studies : A comparative analysis involving various triazole derivatives showed that those with electron-withdrawing groups (like chlorine and fluorine) exhibited enhanced antiproliferative activity against leukemia cell lines such as K-562 and HL-60 .
- Mechanistic Insights : Research highlighted that the compound induces morphological changes in cancer cells indicative of apoptosis—such as chromatin condensation and formation of apoptotic bodies—further supporting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the positioning of substituents on the triazole ring significantly affects biological activity. For example, ortho-substituted derivatives generally showed higher activity compared to meta or para substitutions .
Scientific Research Applications
Medicinal Chemistry
1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown promise in medicinal chemistry due to its potential as a scaffold for drug development. Its unique structural features allow for the modification of biological activity through various substitutions. Notable applications include:
- Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the chlorofluorophenyl group enhances the effectiveness against various pathogens.
- Anticancer Agents : Research has demonstrated that triazole compounds can inhibit specific cancer cell lines. The aldehyde functionality may contribute to enhanced reactivity with biological targets.
Agricultural Chemistry
The compound's ability to act as a fungicide or herbicide is being explored. Triazoles are known for their role in inhibiting fungal growth, making them valuable in crop protection.
Materials Science
In materials science, this compound can be utilized in the development of novel polymers and coatings due to its reactive aldehyde group. This facilitates cross-linking reactions that can enhance material properties.
Case Study 1: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics.
Case Study 2: Anticancer Activity
Research conducted by Cancer Research Journal highlighted the cytotoxic effects of triazole-based compounds on breast cancer cells. The study found that modification of the triazole ring led to increased apoptosis in treated cells, suggesting a pathway for developing new anticancer therapies.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and type of halogen substituents significantly impact physicochemical properties. Key analogs include:
Key Observations :
- Steric considerations : The 3-fluoro substituent introduces steric hindrance, which may reduce crystallization efficiency compared to 4-fluoro analogs .
Comparison with Pyrazole Carbaldehydes
Pyrazole-based analogs differ in heterocycle structure, affecting hydrogen-bonding capacity and metabolic stability:
Key Observations :
- Hydrogen bonding: Triazoles lack the N-H bond present in pyrazoles, reducing hydrogen-bond donor capacity but improving metabolic resistance .
- Biological activity : Pyrazole derivatives often exhibit stronger pesticidal activity due to increased planarity and membrane permeability .
Structural and Crystallographic Insights
- Crystal packing : The 4-chloro-3-fluorophenyl group induces asymmetric packing in the target compound, as observed via SHELX-refined structures, whereas 4-fluorophenyl analogs form more symmetric lattices .
- Bond lengths : The C=O bond in the aldehyde moiety is slightly elongated (1.22 Å) compared to 1-(4-fluorophenyl)-triazole-4-carbaldehyde (1.20 Å), reflecting increased electron withdrawal from the chloro group .
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 3-chloro-4-fluoroaniline derivative | Starting from commercially available 3-chloro-4-fluoroaniline | Provides the aromatic amine precursor |
| 2 | Formation of azide intermediate | Reaction of substituted aniline with chloroacetyl chloride and sodium azide in DMF at 0 °C to room temperature | Azide intermediate formation through halide substitution by azide ion |
| 3 | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Reaction of azide intermediate with propargyl aldehyde in presence of Cu(I) catalyst (e.g., CuSO4 and sodium ascorbate) in solvent mixture (t-BuOH/H2O or DMF) at room temperature or mild heating | Formation of 1,2,3-triazole ring with aldehyde substituent; regioselective and high-yielding |
| 4 | Oxidation of triazole intermediate | Use of oxidizing agents such as pyridinium chlorochromate (PCC) or alternative mild oxidants under controlled conditions | Introduction of aldehyde group at the 4-position of the triazole ring |
Reaction Mechanism Insights
- Azide Formation: The aromatic amine is first converted to an azide derivative via reaction with chloroacetyl chloride followed by substitution with sodium azide. This step is typically carried out in DMF at low temperature to prevent side reactions.
- Cycloaddition: The CuAAC reaction involves the copper(I) catalyst facilitating the 1,3-dipolar cycloaddition between the azide and the terminal alkyne (propargyl aldehyde). This step forms the 1,2,3-triazole ring with high regioselectivity, favoring the 1,4-disubstituted triazole product.
- Oxidation: The triazole intermediate bearing a hydroxymethyl or similar substituent at the 4-position is oxidized to the aldehyde using PCC or other selective oxidants, ensuring the aldehyde functionality is installed without over-oxidation.
Representative Experimental Procedure
A typical procedure reported involves:
- Dissolving substituted aniline and triethylamine in DMF, cooling to 0 °C.
- Adding chloroacetyl chloride dropwise, stirring at 0 °C for 2 hours.
- Allowing the mixture to warm to room temperature and stirring for an additional hour.
- Adding sodium azide and stirring for 12 hours at room temperature to form the azide intermediate.
- Isolating the azide by precipitation with ice-cold water and filtration.
- Performing the CuAAC reaction by mixing the azide intermediate with propargyl aldehyde, CuSO4·5H2O, and sodium ascorbate in a t-BuOH/H2O solvent system at room temperature for 20-24 hours.
- Purifying the triazole product by column chromatography.
- Oxidizing the triazole intermediate using PCC in dichloromethane under mild conditions to yield the aldehyde-functionalized triazole.
Alternative Synthetic Strategies
Recent advances have introduced metal-free, multicomponent reactions using aldehydes, nitroalkanes, and sodium azides in hydrogen-bond donating solvents like hexafluoroisopropanol (HFIP). This method allows the direct formation of 1,2,3-triazoles without metal catalysts, offering operational simplicity and wide substrate scope. However, for aldehyde-substituted triazoles specifically, the CuAAC route remains predominant due to better control over regioselectivity and functional group compatibility.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting materials | 3-chloro-4-fluoroaniline, propargyl aldehyde | Commercially available or synthesized via standard protocols |
| Solvent | DMF, t-BuOH/H2O mixtures | DMF for azide formation; t-BuOH/H2O for CuAAC |
| Catalyst | CuSO4·5H2O with sodium ascorbate | Copper(I) generated in situ for cycloaddition |
| Temperature | 0 °C to room temperature for azide formation; RT or mild heating for CuAAC | Controlled to prevent side reactions |
| Oxidizing agent | Pyridinium chlorochromate (PCC) | Mild oxidation to aldehyde without over-oxidation |
| Reaction time | 12 hours for azide formation; 20-24 hours for CuAAC | Prolonged times ensure complete conversion |
| Purification | Column chromatography (silica gel) | Standard purification yielding high purity products |
| Yield | Generally moderate to high (60-85%) | Dependent on scale and reaction optimization |
Research Findings and Optimization Notes
- Electron-withdrawing substituents on the aromatic ring (chlorine and fluorine) enhance the reactivity and acidity of the terminal alkyne hydrogen, facilitating faster cycloaddition and higher yields.
- The use of sodium ascorbate as a reducing agent ensures the in situ generation of active copper(I) species, critical for efficient CuAAC.
- Oxidation with PCC is preferred over harsher oxidants like KMnO4 to avoid degradation of the triazole ring.
- The reaction sequence is amenable to scale-up with optimization of solvent volumes and reagent stoichiometry for industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and appropriate reagents. For example, reactions in ethanol at 100°C with sodium acetate as a catalyst have yielded structurally analogous triazole derivatives in high purity (96% yield) . Alternative approaches may involve click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of crystallographic data to confirm bond lengths, angles, and spatial arrangement .
- NMR spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., aldehyde proton at δ ~10.13 ppm, triazole protons at δ ~7.99–8.01 ppm) .
- Mass spectrometry : Confirm molecular weight (theoretical ~236.63 g/mol for CHClFNO) via high-resolution mass spectrometry (HRMS).
Q. What biological activities are associated with this compound?
- Methodological Answer : Triazole derivatives are often screened for antimicrobial, anticancer, or enzyme-inhibitory properties. For example:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Enzyme inhibition : Evaluate binding affinity to targets like acetylcholinesterase or kinases via fluorescence-based assays .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the triazole ring) be resolved during structural refinement?
- Methodological Answer :
- Use SHELXL’s ADDSYM and TWIN commands to handle twinning or pseudo-symmetry .
- Apply restraints for anisotropic displacement parameters (ADPs) in disordered regions.
- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents for reaction efficiency.
- Catalyst optimization : Test copper(I) iodide vs. ruthenium catalysts for regioselectivity in triazole formation.
- Reaction monitoring : Use TLC or in-situ IR to track aldehyde intermediate conversion .
Q. How do electronic effects of the 4-chloro-3-fluorophenyl group influence reactivity in downstream derivatization?
- Methodological Answer :
- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring.
- Experimental validation : Perform nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions (e.g., KCO/DMF) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity data for similar triazole-carbaldehyde derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC values across studies, accounting for assay conditions (e.g., pH, cell line variability).
- Structural analogs : Cross-reference with compounds like 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, noting substituent effects on activity .
- Dose-response validation : Repeat assays with standardized protocols (e.g., NIH/NCATS guidelines).
Software and Tools for Structural Analysis
Q. Which software suites are recommended for crystallographic visualization and refinement?
- Methodological Answer :
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL) .
- WinGX/ORTEP : For graphical representation of anisotropic displacement ellipsoids and packing diagrams .
Comparative Table: Key Properties of Analogous Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
